molecular formula C19H22N2OS B2455487 (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1704521-92-5

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2455487
CAS No.: 1704521-92-5
M. Wt: 326.46
InChI Key: DKDPKANXTQYTEP-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a pyridine ring, a thiazepane ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the methanone group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory and anti-cancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpyridin-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to its combination of a pyridine ring, a thiazepane ring, and a methanone group. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-14-6-3-4-7-16(14)18-9-11-21(12-13-23-18)19(22)17-8-5-10-20-15(17)2/h3-8,10,18H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDPKANXTQYTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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